2-(Benzyloxy)anthracene
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Overview
Description
2-(Benzyloxy)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with a benzyloxy group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)anthracene typically involves the reaction of anthracene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the anthracene core, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Benzyloxyanthracene aldehydes and carboxylic acids.
Reduction: Reduced benzyloxyanthracene derivatives.
Substitution: Halogenated or nitrated benzyloxyanthracene derivatives.
Scientific Research Applications
2-(Benzyloxy)anthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)anthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Anthracene: A parent compound with similar structural properties but lacking the benzyloxy group.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness of 2-(Benzyloxy)anthracene:
- The presence of the benzyloxy group imparts unique chemical reactivity and potential for functionalization.
- Its photophysical properties make it suitable for applications in organic electronics and materials science.
Properties
CAS No. |
93245-49-9 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-phenylmethoxyanthracene |
InChI |
InChI=1S/C21H16O/c1-2-6-16(7-3-1)15-22-21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-14H,15H2 |
InChI Key |
YYQISIIIDRJNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
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